

Unlocking Therapeutic Avenues: A Technical Guide to the ROCK Inhibitor SAR407899

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Compound of Interest

Compound Name: **SAR407899**

Cat. No.: **B1681456**

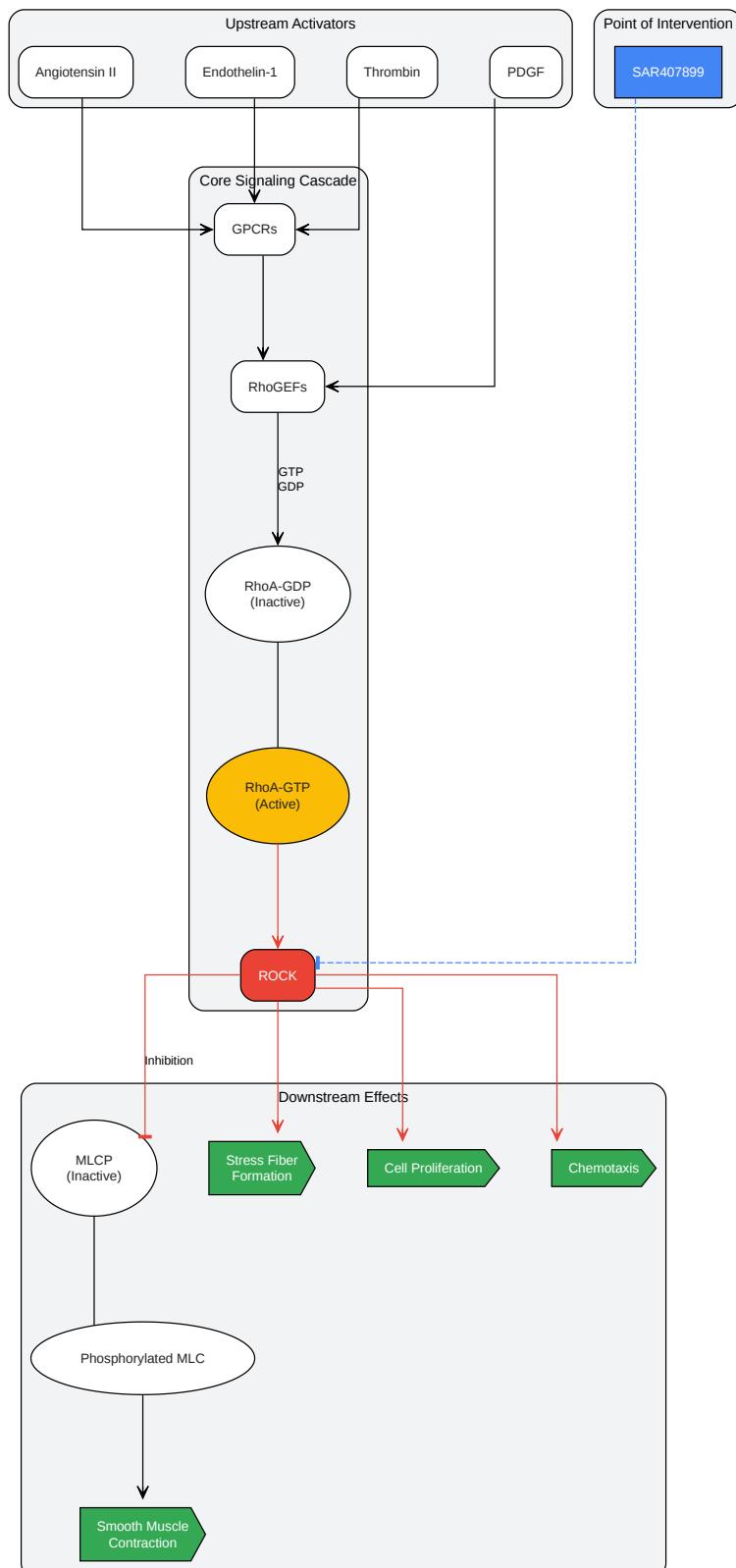
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of **SAR407899**, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). **SAR407899** has demonstrated significant promise in preclinical models of cardiovascular diseases, particularly hypertension and erectile dysfunction. This document provides a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Core Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway

SAR407899 is an ATP-competitive inhibitor of ROCK, with high potency and selectivity. The RhoA/ROCK signaling pathway is a critical regulator of numerous cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration. In vascular smooth muscle cells, activation of this pathway leads to vasoconstriction and contributes to the pathophysiology of hypertension. By inhibiting ROCK, **SAR407899** effectively counteracts these effects, leading to vasodilation and a reduction in blood pressure.



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Caption: **SAR407899** inhibits the RhoA/ROCK signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for **SAR407899** from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of **SAR407899**

Target	Species	Assay Type	Value	Reference
ROCK2	Human	Ki	36 ± 4 nM	[1][2]
ROCK2	Rat	Ki	41 ± 2 nM	[1][2]
ROCK2	Human	IC50	135 nM	[3]
ROCK1	Human	IC50	276 ± 26 nM	[3]

Table 2: Cellular Activity of **SAR407899**

Assay	Cell Line	Stimulus	IC50	Reference
MYPT1 Phosphorylation	HeLa	Phenylephrine	~ 1 μ M	[3]
Chemotaxis	THP-1	MCP-1	2.5 ± 1.0 μ M	[1]
Proliferation	Human Aortic SMCs	PDGF	5.0 ± 1.3 μ M	[1]

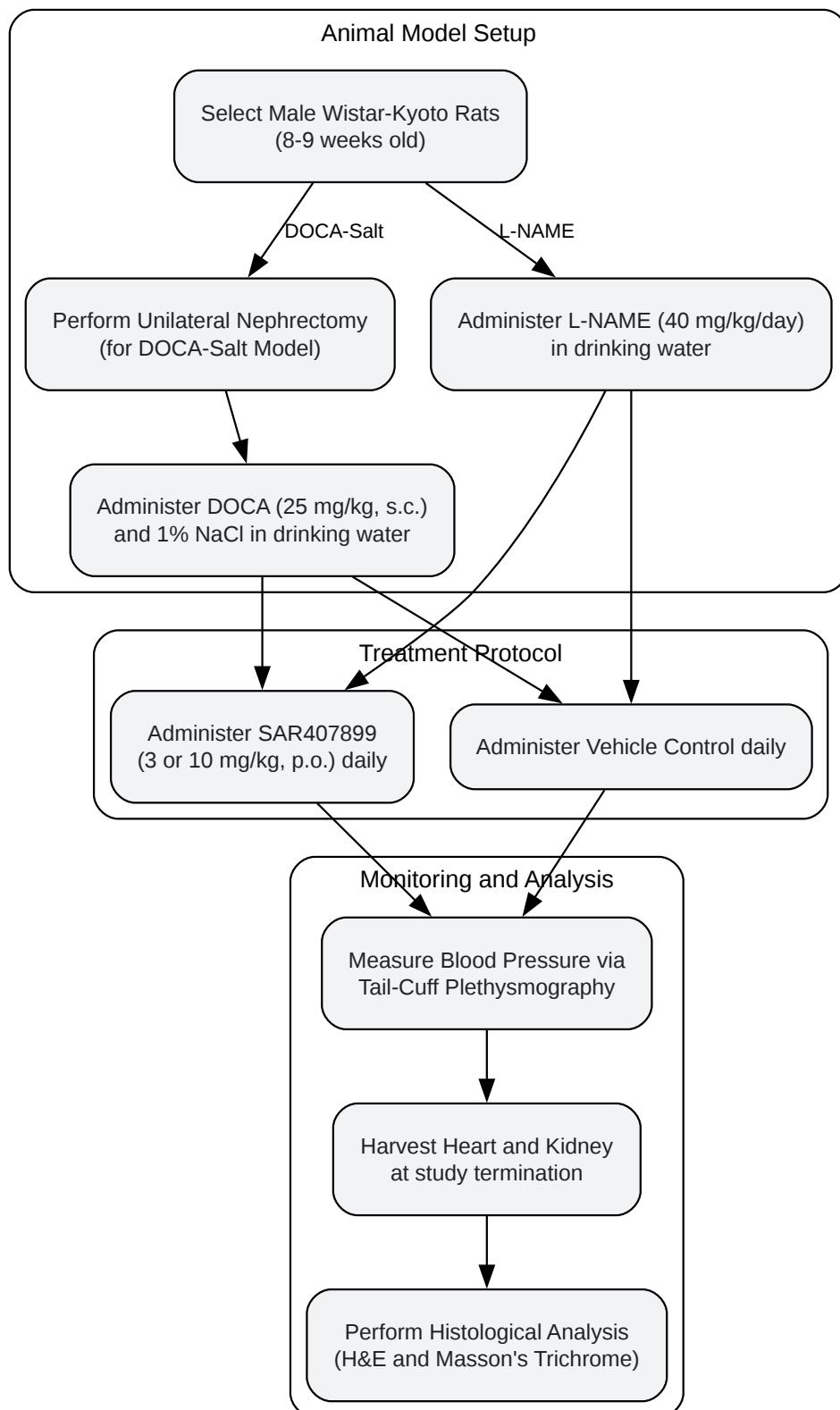
Table 3: In Vivo Antihypertensive Efficacy of **SAR407899** (Oral Administration)

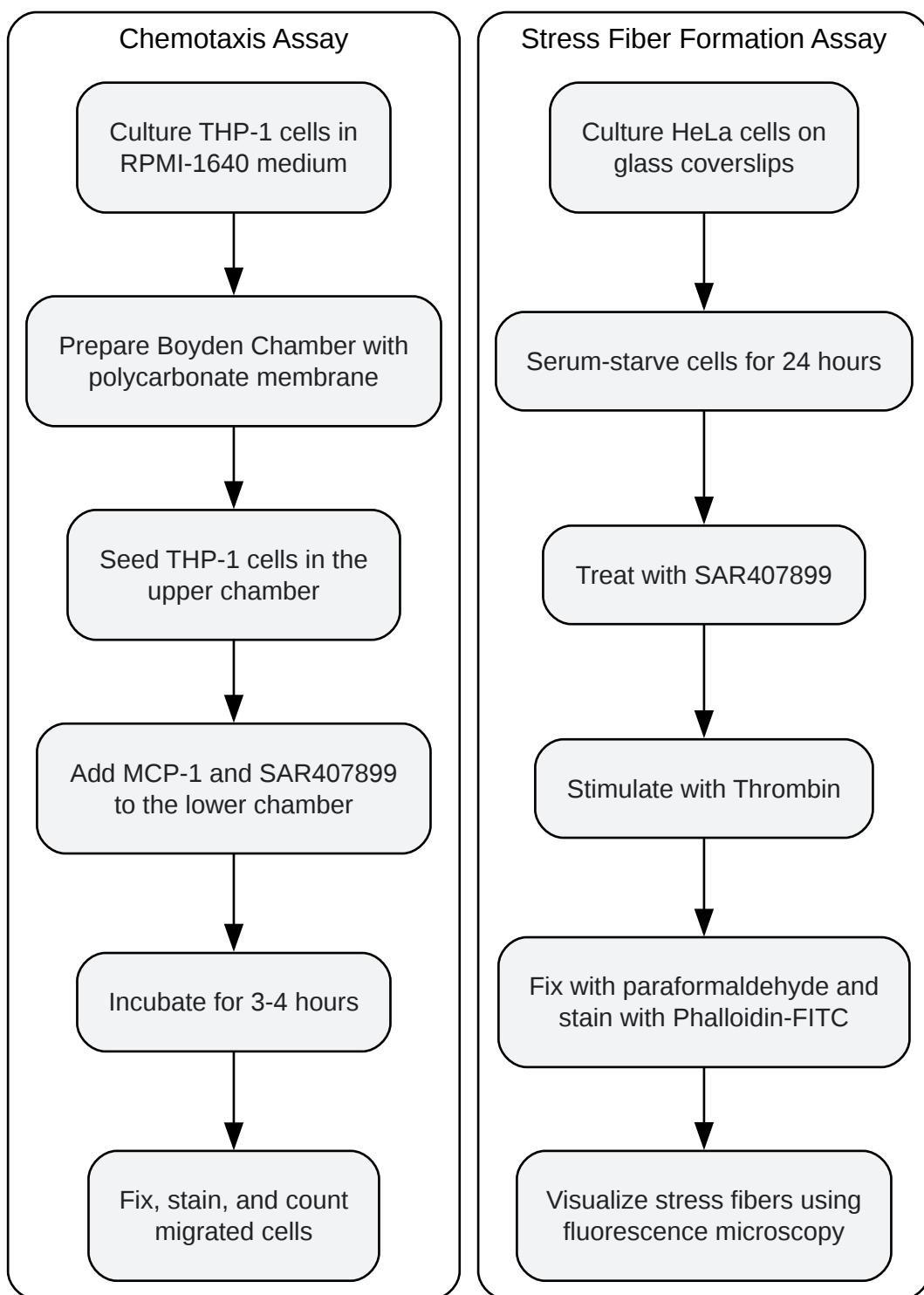
Animal Model	Dose (mg/kg)	Max. Blood Pressure Reduction (mmHg)	Reference
Spontaneously Hypertensive Rat (SHR)	3	26 ± 4	[4]
Spontaneously Hypertensive Rat (SHR)	10	~40	[1]
DOCA-Salt Hypertensive Rat	3	~30	[5]
DOCA-Salt Hypertensive Rat	10	~50	[5]
L-NAME Hypertensive Rat	3	~40	[5]
L-NAME Hypertensive Rat	10	~60	[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Hypertension Models



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